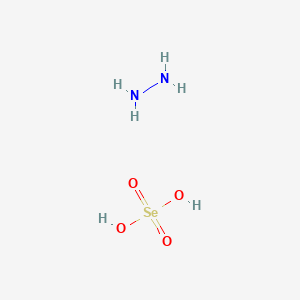
Hydrazine Selenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine Selenate is a chemical compound composed of hydrazine and selenate ions It is known for its unique properties and applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrazine Selenate can be synthesized through the reaction of hydrazine with selenic acid. The reaction typically occurs in an aqueous solution, where hydrazine acts as a reducing agent, converting selenic acid to selenate ions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where hydrazine and selenic acid are combined under specific conditions. The process may include steps such as purification and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Hydrazine Selenate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different selenium compounds.
Reduction: It can be reduced to elemental selenium or other lower oxidation state selenium compounds.
Substitution: The compound can participate in substitution reactions where the selenate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrazine and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituting anion, but typically involve aqueous solutions and controlled temperatures.
Major Products:
Oxidation: Selenium dioxide, selenite ions.
Reduction: Elemental selenium, selenide ions.
Substitution: Various selenate salts depending on the substituting anion.
Scientific Research Applications
Hydrazine Selenate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential effects on biological systems and its role in selenium metabolism.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the production of selenium-based materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Hydrazine Selenate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a reducing agent, influencing redox reactions and affecting cellular processes. Its effects are mediated through the formation of reactive selenium species, which can interact with proteins, enzymes, and other cellular components.
Comparison with Similar Compounds
Selenate (SeO4^2-): Similar in structure but lacks the hydrazine component.
Selenite (SeO3^2-): Another selenium compound with different oxidation states and reactivity.
Elemental Selenium (Se): The pure form of selenium, with different physical and chemical properties.
Hydrazine Selenate stands out due to its specific applications and reactivity, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
73506-32-8 |
|---|---|
Molecular Formula |
H6N2O4Se |
Molecular Weight |
177.03 g/mol |
IUPAC Name |
hydrazine;selenic acid |
InChI |
InChI=1S/H4N2.H2O4Se/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4) |
InChI Key |
MLXNYTFKWYACCO-UHFFFAOYSA-N |
Canonical SMILES |
NN.O[Se](=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


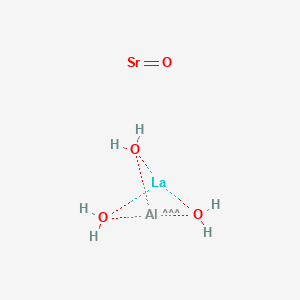
![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl-](/img/structure/B13773099.png)
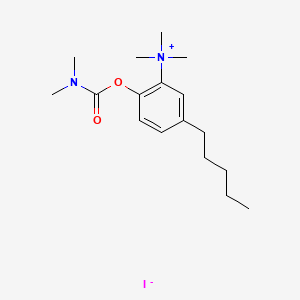
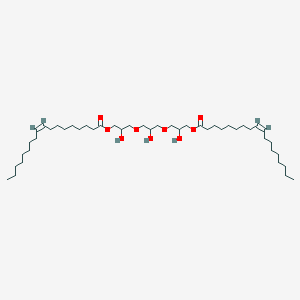
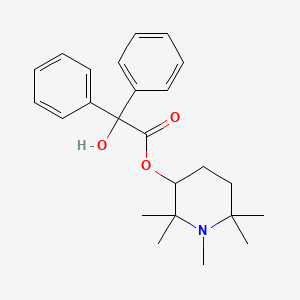
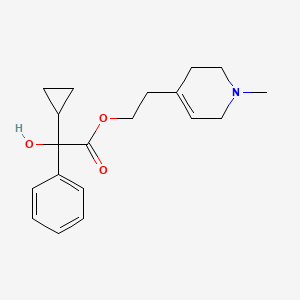

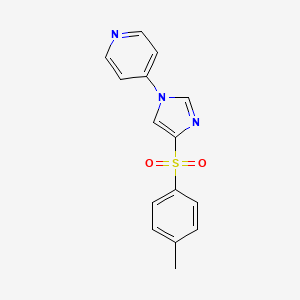
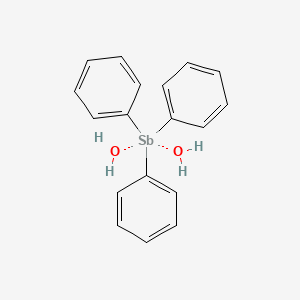
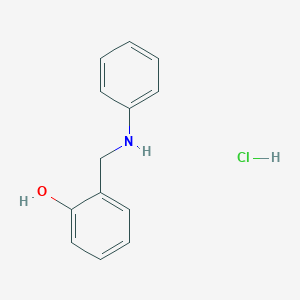
![3-[2-[3-[3-(2-Carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate](/img/structure/B13773137.png)
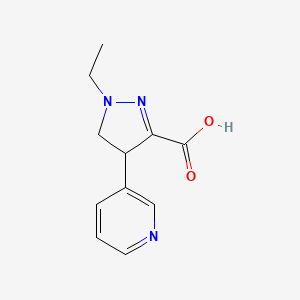
![9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]-](/img/structure/B13773156.png)

